Cas no 81919-14-4 (Bendazac L-lysine)

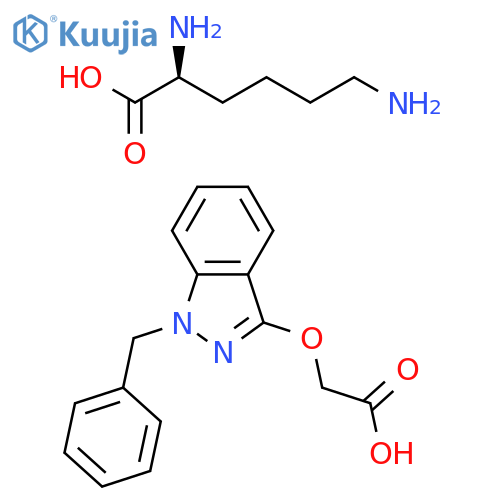

Bendazac L-lysine structure

商品名:Bendazac L-lysine

CAS番号:81919-14-4

MF:C22H28N4O5

メガワット:428.481525421143

MDL:MFCD07776898

CID:60381

PubChem ID:13041095

Bendazac L-lysine 化学的及び物理的性質

名前と識別子

-

- Bendazac L-lysine

- L-Lysine-(1-benzyl-1H-indazol-3-yloxy)acetic acid

- BENDAZAC LYSINE

- Bendalina (tn)

- BENDAZAC L-LYSINE SALT

- Bendazac lysine (ban)

- BENDAZAC LYSINE 2H2O

- BENDAZAC LYSINE UV

- ARBZ-11

- L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate] (9CI)

- Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. with L-lysine (1:1) (ZCI)

- AF 1934

- Bendaline

- Bendazac lysine salt

- Bendalina

- BENDAZAC LYSINE [MART.]

- D70706

- Bendazaco lisina

- (2S)-2,6-diaminohexanoic acid; 2-[(1-benzyl-1H-indazol-3-yl)oxy]acetic acid

- s5867

- L-Lysine, ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate

- CHEMBL1089222

- SCHEMBL8975264

- BENDAZAC LYSINATE

- 2-(1-benzylindazol-3-yl)oxyacetate;(2S)-2,6-bis(azaniumyl)hexanoate

- AS-14245

- CL7T957EGC

- BendazacL-Lysine

- AKOS016844132

- DA-71370

- BENDAZAC LYSINE (MART.)

- Lysine salt of ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetic acid

- L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1)

- UNII-CL7T957EGC

- AF-1934

- CS-8031

- Bendazac Lysine,(S)

- Bendazac L-Lysine, AldrichCPR

- BENDAZAC LYSINATE [WHO-DD]

- BENDAZAC LYSINE SALT [MI]

- (S)-2,6-diaminohexanoic acid compound with 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid (1:1)

- MFCD07776898

- L-Lysine, mono(((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate)

- Bendazaco lisina [Spanish]

- Q27275520

- EC 617-268-5

- 81919-14-4

- L-Lysine, 2-((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate (1:1)

- 2-(1-benzylindazol-3-yl)oxyacetic acid;(2S)-2,6-diaminohexanoic acid

- HY-B2165

-

- MDL: MFCD07776898

- インチ: 1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

- InChIKey: OCOCFNMFLNFNIA-ZSCHJXSPSA-N

- ほほえんだ: [C@@H](N)(C(=O)O)CCCCN.C(C1C=CC=CC=1)N1N=C(OCC(=O)O)C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 428.20597g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 回転可能化学結合数: 10

- どういたいしつりょう: 428.20597g/mol

- 単一同位体質量: 428.20597g/mol

- 水素結合トポロジー分子極性表面積: 154Ų

- 重原子数: 31

- 複雑さ: 463

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- ふってん: 508.2°C at 760 mmHg

- フラッシュポイント: 261.1°C

- PSA: 153.69000

- LogP: 3.47590

Bendazac L-lysine セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Bendazac L-lysine 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Bendazac L-lysine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B161385-4g |

Bendazac L-Lysine |

81919-14-4 | 4g |

$ 1885.00 | 2022-06-07 | ||

| abcr | AB440763-25 g |

Bendazac L-lysine |

81919-14-4 | 25g |

€276.50 | 2022-06-10 | ||

| S e l l e c k ZHONG GUO | S5867-25mg |

Bendazac L-lysine |

81919-14-4 | 99.84% | 25mg |

¥794.52 | 2023-09-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44756-50mg |

Bendazac L-Lysine |

81919-14-4 | 98% | 50mg |

¥1069.00 | 2023-09-08 | |

| Chemenu | CM149971-100g |

L-lysine compound with 2-((1-benzyl-1H-indazol-3-yl)oxy)acetic acid (11) |

81919-14-4 | 98% | 100g |

$365 | 2024-07-23 | |

| abcr | AB440763-5 g |

Bendazac L-lysine |

81919-14-4 | 5g |

€115.00 | 2022-06-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD847-1g |

Bendazac L-lysine |

81919-14-4 | 98% | 1g |

121.0CNY | 2021-08-04 | |

| MedChemExpress | HY-B2165-10.110mm*1 ml in water |

Bendazac L-Lysine |

81919-14-4 | 99.35% | 10.110mm*1 ml in water |

¥550 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1054366-100g |

L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate]OTHER CA INDEX NAMES:Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. withL-lysine (1:1) |

81919-14-4 | 98% | 100g |

$715 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-337554-2g |

Bendazac L-Lysine, |

81919-14-4 | 2g |

¥7295.00 | 2023-09-05 |

Bendazac L-lysine 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

81919-14-4 (Bendazac L-lysine) 関連製品

- 81919-14-4(Bendazac L-lysine)

- 15090-10-5(Piperidine,2-methyl-1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-)

- 5203-80-5(1H-Indazol-3-ol, 1-acetyl-, acetate (ester))

- 20187-55-7(Bendazac)

- 28570-58-3(Benzoic acid,4-[3-(phenylmethoxy)-1H-indazol-1-yl]-, butyl ester)

- 25854-83-5(3-(Allyloxy)-1-benzyl-1H-indazole)

- 2215-63-6(1-Benzyl-1H-indazol-3-ol)

- 82576-52-1(Bendazac L-lysine)

- 36504-71-9(Benzydamine N-Oxide)

- 4454-33-5(1-Benzyl-3-methoxy-1H-indazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:81919-14-4)Bendazac L-lysine

清らかである:99%/99%

はかる:25g/100g

価格 ($):167.0/394.0